molecular formula C10H10N4O B11740784 N'-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide

N'-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide

Cat. No.: B11740784
M. Wt: 202.21 g/mol
InChI Key: XFEAYEHJPXRGFS-UHFFFAOYSA-N
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Description

N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide is a chemical compound with the molecular formula C10H10N4O It is known for its unique structure, which includes an amino group, a cyano group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide typically involves the reaction of benzohydrazide with cyanoacetic acid derivatives. One common method is the cyanoacetylation of benzohydrazide using methyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Solvent-free methods or the use of environmentally benign solvents may also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its cyano and amino groups enable it to form covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-amino-2-cyanovinyl)benzohydrazide
  • N’-(1-amino-2-cyanoeth-1-en-1-yl)benzohydrazide derivatives

Uniqueness

Compared to similar compounds, it offers a versatile platform for the synthesis of a wide range of derivatives with diverse biological and chemical properties .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N'-(1-amino-2-cyanoethenyl)benzohydrazide

InChI

InChI=1S/C10H10N4O/c11-7-6-9(12)13-14-10(15)8-4-2-1-3-5-8/h1-6,13H,12H2,(H,14,15)

InChI Key

XFEAYEHJPXRGFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=CC#N)N

Origin of Product

United States

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